molecular formula C15H17NO2S B4426466 N-benzyl-1-(4-methylphenyl)methanesulfonamide

N-benzyl-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4426466
M. Wt: 275.4 g/mol
InChI Key: PYOIQIHWIIPXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-methylphenyl)methanesulfonamide, also known as Benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since been used for a variety of applications, including as a topical analgesic, anti-inflammatory, and local anesthetic. In

Mechanism of Action

The exact mechanism of action of N-benzyl-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are molecules that play a role in pain and inflammation. It is also thought to block the activity of certain ion channels that are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. Additionally, it has been shown to reduce the activity of certain enzymes, such as COX-2, that are involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(4-methylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established safety profile. Additionally, it has been shown to be effective in a variety of animal models of pain and inflammation. However, there are also some limitations to its use. For example, it has a relatively short half-life in the body, which may limit its effectiveness in some applications. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-benzyl-1-(4-methylphenyl)methanesulfonamide. One area of interest is the development of new formulations or delivery methods that could enhance its effectiveness. For example, it may be possible to develop a sustained-release formulation that would prolong its activity in the body. Additionally, there may be opportunities to combine this compound with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research to fully understand the mechanisms of action of this compound and to identify potential new applications for this compound.

Scientific Research Applications

N-benzyl-1-(4-methylphenyl)methanesulfonamide has been used in a variety of scientific research applications, including as a tool to study the mechanisms of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been used as a local anesthetic in dental procedures and as a treatment for sore throat and mouth ulcers.

properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-7-9-15(10-8-13)12-19(17,18)16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOIQIHWIIPXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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